molecular formula C12H16FN B3417162 N-cyclohexyl-3-fluoroaniline CAS No. 1019518-43-4

N-cyclohexyl-3-fluoroaniline

Cat. No. B3417162
M. Wt: 193.26 g/mol
InChI Key: SMFLBUAKPLUQTI-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-fluoroaniline is a chemical compound with the molecular formula C12H16FN . It has a molecular weight of 193.2605432 .


Synthesis Analysis

The synthesis of anilines, such as N-cyclohexyl-3-fluoroaniline, involves various methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A variety of synthetic methods exploiting these reactions have been considered .


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-3-fluoroaniline is influenced by its symmetry, and conjugation within the molecule. Factors such as the presence of π-conjugated systems, electron-donating or electron-withdrawing substituents, and the overall geometry of the molecule play crucial roles in determining its properties .


Chemical Reactions Analysis

The chemical reactions of N-cyclohexyl-3-fluoroaniline involve cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The excited state dynamical process of this compound has also been theoretically researched .


Physical And Chemical Properties Analysis

N-cyclohexyl-3-fluoroaniline has specific physical and chemical properties, including its melting point, boiling point, and density . The structural, physical, and chemical properties of fluorous compounds, such as N-cyclohexyl-3-fluoroaniline, have been summarized .

Safety And Hazards

While specific safety data for N-cyclohexyl-3-fluoroaniline is not available, safety data for similar compounds like 2-Fluoroaniline and 4-Fluoroaniline indicate that these compounds are considered hazardous. They are flammable liquids and may cause skin irritation, serious eye damage, and respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

N-cyclohexyl-3-fluoroaniline is a compound of interest in various fields of research. It is being studied for its potential applications in the synthesis of other compounds . There is ongoing research to identify its resistance and its emergence for a safe future .

properties

IUPAC Name

N-cyclohexyl-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLBUAKPLUQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-fluoroaniline

CAS RN

1019518-43-4
Record name N-cyclohexyl-3-fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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